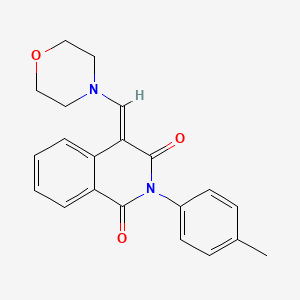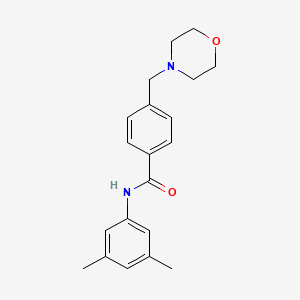![molecular formula C17H25BrN2O3 B5163172 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BDMAP, is a chemical compound that has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the body and its potential to modulate various physiological processes. In
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, but it is believed to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been found to modulate the activity of these receptors, which may contribute to its effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been shown to protect against neurodegeneration in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for studying the role of certain receptors in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain and synthesize, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. For example, researchers could investigate the role of this compound in other physiological processes, such as learning and memory. Additionally, researchers could explore the potential therapeutic applications of this compound for various disorders, such as addiction and depression. Finally, researchers could work to develop new and more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with propionyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)propionyl chloride. This intermediate is then reacted with N-(3-chloropropyl)morpholine to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological processes, including addiction, depression, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13-10-15(11-14(2)17(13)18)23-12-16(21)19-4-3-5-20-6-8-22-9-7-20/h10-11H,3-9,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSCHHQPANCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)
amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)

![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)

![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)
![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)
